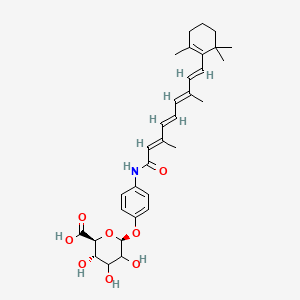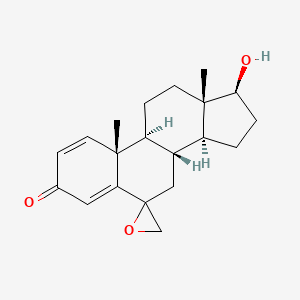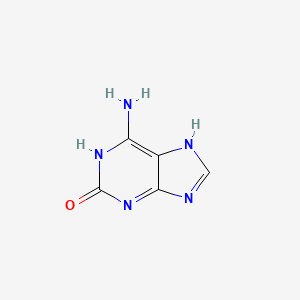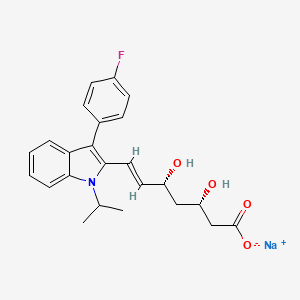
Impureza 1 de Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docetaxel Impurity 1 is an impurity found in the process development of docetaxel . It is identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester . The chemical name of Docetaxel Impurity 1 is Benzenepropanoicacid,beta- [ [ (1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-,12b- (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl ester .
Synthesis Analysis
During the process development of docetaxel, two polar impurities (Impurities I and II) and two non-polar impurities (Impurities III and IV) were detected by high-performance liquid chromatography (HPLC). All the impurities were isolated by Medium Pressure Liquid Chromatography (MPLC) .
Molecular Structure Analysis
The molecular structure of Docetaxel Impurity 1 is complex. It is a derivative of paclitaxel, the first taxane to hit the market . Docetaxel Impurity 1 primarily binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation .
Chemical Reactions Analysis
Docetaxel Impurity 1 is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death .
Aplicaciones Científicas De Investigación
Evaluación de la Calidad Farmacéutica
La Impureza 1 de Docetaxel se utiliza en la evaluación de la calidad farmacéutica de la inyección de Docetaxel {svg_1}. Se han desarrollado nuevos métodos cromatográficos indicativos de estabilidad para la estimación del Ensayo e Impurezas de Docetaxel en la inyección de Docetaxel {svg_2}. Este método permite que las impurezas relacionadas con el proceso y los degradantes se separen bien de los picos debido al placebo {svg_3}.
Mejora de la Eficacia Antitumoral
La this compound se ha utilizado en el desarrollo de nanoplataformas cargadas con docetaxel para impulsar la eficacia antitumoral {svg_4}. Estas nanoplataformas ofrecen administración dirigida, liberación controlada y mejor biodisponibilidad, reduciendo drásticamente la toxicidad sistémica y mejorando los resultados de los pacientes {svg_5}.
Medicina Regenerativa
El uso de nanoplataformas cargadas con docetaxel, que pueden contener this compound, ha abierto nuevas vías en la medicina regenerativa al facilitar la terapia dirigida y la regeneración celular {svg_6}.
Control de Calidad
La this compound se utiliza en el control de calidad de la sustancia farmacéutica de docetaxel y las formas de dosificación relacionadas {svg_7}. Se ha desarrollado un método de HPLC para la determinación cuantitativa de docetaxel e impurezas en la sustancia farmacéutica de docetaxel y las formas de dosificación relacionadas {svg_8}.
Innovaciones en la Administración de Medicamentos
La incorporación de this compound en nanoplataformas ha allanado el camino para futuras innovaciones en la administración de medicamentos {svg_9}. Estas nanotecnologías mejoran las propiedades farmacocinéticas del docetaxel y prometen una nueva era de medicina de precisión {svg_10}.
Mejora de la Eficacia de la Quimioterapia
Se ha demostrado que el uso de nanoplataformas cargadas con docetaxel, que pueden contener this compound, mejora la eficacia de la quimioterapia {svg_11}. Estos avances en nanotecnología prometen superar las limitaciones de la quimioterapia tradicional y mejorar la eficacia de los tratamientos contra el cáncer mientras se minimizan los efectos adversos {svg_12}.
Mecanismo De Acción
Target of Action
Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Docetaxel Impurity 1 interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of Docetaxel Impurity 1 with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Impurity 1 is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Docetaxel Impurity 1 prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of Docetaxel Impurity 1 are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .
Result of Action
The primary result of the action of Docetaxel Impurity 1 is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, Docetaxel Impurity 1 causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .
Action Environment
The action, efficacy, and stability of Docetaxel Impurity 1 can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of Docetaxel Impurity 1 could potentially be enhanced through similar methods.
Safety and Hazards
Docetaxel Impurity 1 is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Direcciones Futuras
The future directions for Docetaxel Impurity 1 involve further studies to explore the potential role of ethanol, PS80, and the unbound fraction of Docetaxel Impurity 1 in the development of enterocolitis in patients treated with Docetaxel . There is also a need for conducting bioequivalence studies to ensure patient safety .
Análisis Bioquímico
Biochemical Properties
Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Cellular Effects
The effects of Docetaxel Impurity 1 on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, Docetaxel Impurity 1 exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel Impurity 1 have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .
Dosage Effects in Animal Models
In animal models, the effects of Docetaxel Impurity 1 have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .
Metabolic Pathways
Docetaxel Impurity 1 is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .
Transport and Distribution
The transport and distribution of Docetaxel Impurity 1 within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .
Subcellular Localization
The subcellular localization of Docetaxel Impurity 1 is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Docetaxel Impurity 1 can be achieved by starting with commercially available starting materials and using a series of reactions to form the final product. The key steps in the synthesis include the protection and deprotection of functional groups, as well as the use of coupling reactions and oxidation reactions to form the desired product.", "Starting Materials": [ "2-Deoxy-D-ribose", "3'-O-Benzoyl-2'-deoxythymidine", "Triethylamine", "Methanesulfonyl chloride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Sodium hydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 2-Deoxy-D-ribose with benzoyl group using 3'-O-Benzoyl-2'-deoxythymidine and triethylamine in N,N-Dimethylformamide", "Step 2: Deprotection of benzoyl group using methanesulfonyl chloride and triethylamine in tetrahydrofuran", "Step 3: Protection of hydroxyl group with methyl group using sodium hydride and methyl iodide in tetrahydrofuran", "Step 4: Coupling of protected 2-Deoxy-D-ribose with precursor using palladium on carbon and hydrogen gas in acetic acid", "Step 5: Oxidation of thioether group using hydrogen peroxide and acetic acid", "Step 6: Deprotection of methyl group using hydrochloric acid", "Step 7: Deprotection of acetyl group using sodium hydroxide in water", "Step 8: Isolation of Docetaxel Impurity 1 using ethyl acetate" ] } | |
Número CAS |
158810-73-2 |
Fórmula molecular |
C46H55Cl2NO16 |
Peso molecular |
948.83 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)





![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)



